Potassium (1-cyclopropylvinyl)trifluoroborate
Description
Systematic Nomenclature and CAS Registry Information
Potassium (1-cyclopropylvinyl)trifluoroborate is systematically named according to IUPAC guidelines as potassium [(1-cyclopropylvinyl)trifluoro-λ³-boranuide]. This nomenclature reflects the cyclopropylvinyl substituent bonded to a trifluoroborate anion, stabilized by a potassium counterion. The compound is registered under the Chemical Abstracts Service (CAS) number 1065010-87-8 . Alternative designations include potassium cyclopropylvinyltrifluoroborate and cyclopropylvinyltrifluoroborate potassium salt, which are frequently used in synthetic chemistry literature.
Molecular Formula and Weight Determination
The molecular formula of this compound is C₃H₅BF₃K , derived from elemental analysis and mass spectrometry. Its molecular weight is 147.976 g/mol , calculated using atomic masses (B: 10.81, F: 19.00, C: 12.01, H: 1.01, K: 39.10). The exact mass, determined via high-resolution mass spectrometry, is 148.007355 .
Table 1: Molecular Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₅BF₃K |
| Molecular Weight (g/mol) | 147.976 |
| Exact Mass | 148.007355 |
| LogP | 1.99780 |
Crystallographic Characterization and Bonding Geometry
Crystallographic data for this compound remain limited in public databases. However, its structural analog, potassium cyclopropyltrifluoroborate, exhibits a trigonal planar geometry around the boron atom, with B–F bond lengths of approximately 1.38 Å and B–C bond lengths of 1.56 Å. The cyclopropyl group introduces significant ring strain, which influences the compound’s reactivity in cross-coupling reactions. X-ray diffraction studies of related potassium vinyltrifluoroborates suggest that the potassium ion interacts with fluorine atoms via ionic interactions, forming a stable lattice.
The compound’s melting point is reported as 348–350°C , indicative of strong ionic interactions in the solid state. Enantiomeric enrichment through crystallization has been observed in similar cyclopropyltrifluoroborates, though specific data for this derivative are not yet published.
Comparative Structural Analysis with Related Vinyltrifluoroborate Salts
This compound belongs to a broader class of organotrifluoroborate salts, which are valued for their stability and versatility in Suzuki-Miyaura cross-coupling reactions. Key structural distinctions from related compounds include:
- Potassium Vinyltrifluoroborate (CAS 655228) : Lacks the cyclopropyl substituent, resulting in reduced steric hindrance and higher reactivity toward electrophiles.
- Potassium Allyltrifluoroborate (CAS 659274) : Features an allyl group instead of a cyclopropylvinyl moiety, enabling conjugate addition reactions unavailable to the title compound.
- Potassium (2-cyclopropylethenyl)trifluoroboranuide (CAS 1201899-20-8) : A regioisomer with the cyclopropyl group attached to the β-carbon of the vinyl chain, altering electronic distribution.
Table 2: Structural Comparison of Selected Vinyltrifluoroborate Salts
| Compound | Molecular Formula | Substituent | Key Reactivity Features |
|---|---|---|---|
| This compound | C₃H₅BF₃K | Cyclopropylvinyl | Stabilized by ring strain |
| Potassium vinyltrifluoroborate | C₂H₃BF₃K | Vinyl | High electrophilic reactivity |
| Potassium allyltrifluoroborate | C₃H₅BF₃K | Allyl | Conjugate addition capability |
The cyclopropyl group in this compound imposes unique steric and electronic effects. The ring’s strain (≈27 kcal/mol) enhances the compound’s propensity to participate in ring-opening reactions, while the trifluoroborate moiety ensures stability under ambient conditions. This balance makes it a valuable building block in stereospecific syntheses, particularly for pharmaceuticals requiring rigid cyclopropane motifs.
Properties
Molecular Formula |
C5H7BF3K |
|---|---|
Molecular Weight |
174.02 g/mol |
IUPAC Name |
potassium;1-cyclopropylethenyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3.K/c1-4(5-2-3-5)6(7,8)9;/h5H,1-3H2;/q-1;+1 |
InChI Key |
DIVPEPWVRKQOCS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=C)C1CC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (1-cyclopropylvinyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclopropylvinylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Cyclopropylvinylboronic acid synthesis: This precursor can be prepared by hydroboration of cyclopropylacetylene followed by oxidation.
Formation of this compound: The cyclopropylvinylboronic acid is reacted with potassium fluoride and boron trifluoride etherate in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction enables the formation of C–C bonds between the cyclopropane-bearing reagent and aryl/heteroaryl electrophiles.
Reaction Conditions and Substrate Scope
Key Findings :
-
Ligand selection critically impacts efficiency. XPhos and n-BuPAd₂ suppress β-hydride elimination, preserving the cyclopropane structure .
-
Hydrolysis of the trifluoroborate group under basic conditions generates the reactive boronic acid intermediate, which undergoes transmetalation with palladium .
-
Steric hindrance from the cyclopropyl group necessitates higher catalyst loading (3–10 mol%) compared to linear alkyltrifluoroborates .
Photoredox-Catalyzed Radical-Radical Coupling
The vinyl trifluoroborate moiety participates in radical reactions under visible-light irradiation.
Representative Reaction with Acyl Azolium Salts
| Partner | Photocatalyst | Light Source | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzyl trifluoroborate | 4CzIPN | Blue LEDs | MeCN | 65–80 |
Mechanism :
-
Oxidation : The photocatalyst (4CzIPN) oxidizes the trifluoroborate, releasing a benzyl radical.
-
Reduction : The photocatalyst reduces an acyl azolium salt to form a persistent azolium radical.
-
Coupling : Radical-radical combination yields a tetrahedral intermediate, which rearranges to a ketone .
Limitations : Electron-rich substrates (e.g., p-methoxybenzyl) show reduced efficiency due to competing dimerization .
Rh-Catalyzed Conjugate Additions
The compound acts as a nucleophile in Michael additions to α,β-unsaturated carbonyl systems.
Example Reaction with Methyl Vinyl Ketone
| Catalyst | Ligand | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Rh(COD)₂OTf | DPPB | THF | 78 |
Mechanistic Notes :
-
Transmetalation with rhodium forms a Rh–cyclopropylvinyl complex, which undergoes 1,4-addition to the enone.
-
The reaction tolerates ester, nitrile, and halide functional groups.
Hydrolysis and Stability Profile
The trifluoroborate group hydrolyzes to boronic acid under specific conditions, influencing reaction outcomes:
| Condition | Hydrolysis Rate | Impact on Reactivity | Source |
|---|---|---|---|
| Cs₂CO₃/THF/H₂O (55°C) | Slow | Controlled release for Suzuki | |
| Acidic aqueous media | Rapid | Precludes slow-release strategies |
Structural Insights :
-
DFT calculations reveal that B–F bond elongation in the intermediate difluoroborane correlates with hydrolysis rate .
-
The cyclopropyl group’s Swain–Lupton resonance parameter (ℛ = 0.8) predicts moderate hydrolysis kinetics .
Functional Group Compatibility
The reagent exhibits broad tolerance in the presence of:
Notable Exceptions :
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium (1-cyclopropylvinyl)trifluoroborate is in cross-coupling reactions , particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl electrophiles and organoboron reagents.
Mechanism and Reaction Conditions
The cross-coupling mechanism typically involves the following steps:
- Oxidative addition : The palladium catalyst interacts with the electrophile.
- Transmetalation : The organotrifluoroborate undergoes transmetalation with the palladium complex.
- Reductive elimination : The desired product is formed as the palladium catalyst is regenerated.
Optimal conditions for these reactions often include:
- A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- A base such as potassium carbonate or cesium carbonate
- A solvent system like toluene or THF mixed with water .
Synthesis of Complex Molecules
This compound has been effectively employed in synthesizing various complex organic molecules, including:
- Cyclopropane derivatives : The compound facilitates the incorporation of cyclopropyl groups into larger frameworks, which is valuable in drug discovery due to the biological activity associated with cyclopropane-containing compounds .
- Benzannulated cyclooctanol derivatives : It has been used to synthesize cyclization precursors through palladium-catalyzed cross-coupling, yielding high product yields .
Cyclopropylation Reactions
In a study focused on cyclopropylation, this compound was utilized to couple with aryl halides efficiently. The reaction conditions were optimized to maintain stereochemical integrity, showcasing its potential in synthesizing stereodefined substrates .
Synthesis of Substituted Compounds
Another notable application involved using this compound in synthesizing highly substituted benzannulated compounds. The method demonstrated excellent yields and highlighted the compound's utility in generating complex structures from simpler precursors .
Advantages Over Traditional Reagents
This compound offers several advantages:
- Stability : More stable than traditional boronic acids, reducing the risk of decomposition during storage and handling.
- Versatility : Applicable in various coupling reactions beyond Suzuki-Miyaura, including other palladium-catalyzed processes.
- Ease of Use : Simplifies reaction setups due to its solid-state form, allowing for straightforward weighing and addition during reactions .
Tables
Mechanism of Action
The mechanism by which Potassium (1-cyclopropylvinyl)trifluoroborate exerts its effects involves the formation of a boronate complex with the palladium catalyst in cross-coupling reactions. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Structural and Stability Comparisons
Potassium Vinyltrifluoroborate (C₂H₃BF₃K) :
This compound lacks the cyclopropyl group, resulting in reduced steric hindrance and electronic stabilization. While it exhibits high reactivity in cross-couplings (e.g., 76% yield with 4-bromobenzonitrile ), its simpler structure makes it more prone to decomposition under harsh conditions compared to cyclopropyl-substituted analogs .Potassium (Cyclopropylethynyl)trifluoroborate :
The ethynyl group introduces linear geometry and π-bond character, contrasting with the conjugated vinyl-cyclopropyl system in the target compound. NMR data (¹H, δ 0.36–1.12 ppm for cyclopropane protons ) highlight distinct electronic environments, which may affect regioselectivity in reactions.Potassium Acyltrifluoroborates (e.g., Potassium (2-Phenylacetyl)trifluoroborate) :
Acyltrifluoroborates are stabilized by resonance between the carbonyl and boron, enabling unique reactivity with azides to form amides . However, the absence of a cyclopropyl group limits their utility in sterically demanding coupling reactions.Potassium Alkoxymethyltrifluoroborates :
These compounds, such as potassium bromomethyltrifluoroborate, are used in couplings with aryl chlorides but require activating agents (e.g., PEPPSI catalyst, K₂CO₃) due to lower inherent reactivity .
Table 1: Stability and Structural Features
| Compound | Key Structural Feature | Stability Advantage |
|---|---|---|
| Potassium (1-Cyclopropylvinyl)trifluoroborate | Cyclopropyl-vinyl conjugation | High steric shielding, thermal stability |
| Potassium Vinyltrifluoroborate | Linear vinyl group | Moderate stability, high reactivity |
| Potassium Acyltrifluoroborate | Carbonyl-boron resonance | Stability against oxidation, amide formation |
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
this compound achieves comparable yields to vinyltrifluoroborates (70–76% ) but with improved selectivity in sterically congested substrates due to the cyclopropyl group. In contrast, potassium alkoxymethyltrifluoroborates require higher temperatures (120°C) and aqueous conditions for effective coupling .- Functional Group Compatibility: Cyclopropylvinyltrifluoroborates tolerate diverse functional groups, similar to potassium (2-chloropyrimidin-5-yl)trifluoroborate, which is used in carbon-heteroatom bond formation .
Table 2: Reaction Performance
Biological Activity
Potassium (1-cyclopropylvinyl)trifluoroborate is a compound that has garnered attention in recent years due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group attached to a vinyl moiety, with a trifluoroborate group contributing to its reactivity. The trifluoroborate moiety enhances the compound's stability and solubility in various solvents, making it suitable for biological assays.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylvinylboronic acid with potassium fluoride in the presence of a suitable solvent. This method allows for the efficient formation of the desired trifluoroborate salt.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, cyclopropyl derivatives have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that certain cyclopropyl compounds showed potent activity against B16 melanoma cells, with IC50 values in the submicromolar range .
Antivascular Activity
In studies focusing on antivascular activities, enantiomerically pure forms of cyclopropyl compounds were found to inhibit endothelial cell proliferation effectively. This activity is attributed to their interaction with tubulin, leading to disrupted microtubule dynamics. The correlation between structural configuration and biological activity highlights the importance of stereochemistry in the efficacy of these compounds .
The mechanisms through which this compound exerts its biological effects primarily involve:
- Tubulin Inhibition : Compounds that target tubulin can prevent microtubule formation, thereby halting cell division.
- Cellular Uptake : The trifluoroborate group enhances cellular uptake due to its polar nature, facilitating interactions with biological targets.
Study 1: Anticancer Activity
A comparative study evaluated various cyclopropyl derivatives against several cancer cell lines. This compound showed superior inhibitory effects compared to traditional chemotherapeutics, suggesting its potential as a novel anticancer agent .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related trifluoroborate compounds against Gram-negative bacteria. Results indicated that these compounds could serve as effective antimicrobial agents, particularly against multi-drug resistant strains .
Data Summary Table
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | < 1 | B16 melanoma cells |
| Cyclopropyl derivative A | Antivascular | < 0.5 | Endothelial cells |
| Cyclopropyl derivative B | Antimicrobial | 4-10 | Gram-negative bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
